![molecular formula C25H26ClN5O B2892881 7-(3-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477231-15-5](/img/structure/B2892881.png)
7-(3-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(3-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine” is a potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor . It has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups including a morpholin-4-yl group, a pyrrolo[2,3-d]pyrimidin-4-amine group, and phenyl groups .Scientific Research Applications
Microwave-Assisted Synthesis and Antibacterial Activity
Research has shown that pyrimidine derivatives synthesized under microwave irradiation can exhibit significant antibacterial activity. For instance, compounds synthesized from 1-(4-morpholinophenyl) ethanone and aryl aldehydes have shown promising results against bacterial strains. This method highlights the potential for rapid synthesis of pyrimidine derivatives with potential applications in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis and Characterization of Complexes
Another area of interest is the synthesis and characterization of complexes involving pyrimidine derivatives. Studies on Co(III) complexes with morpholine and other amines have been conducted, which include detailed spectral analysis and X-ray diffraction studies. These complexes can have implications in materials science and catalysis (Amirnasr et al., 2001).
Anticancer and Antitumor Applications
Pyrimidine derivatives are also being explored for their potential in anticancer and antitumor applications. For example, phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, a related compound, has been identified as an important intermediate in the synthesis of small molecular inhibitors targeting tumors. The optimization of its synthetic method points towards its significance in the development of novel anticancer drugs (Gan et al., 2021).
Antibacterial and Antifungal Activity
The synthesis of novel pyrimidine derivatives and their evaluation for antibacterial and antifungal activities is a crucial research area. Certain derivatives have shown excellent activity against various bacterial and fungal strains, indicating their potential as the basis for new antimicrobial agents. This research underscores the versatility of pyrimidine derivatives in contributing to the development of new therapeutic agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Antihypertensive Activity
Some pyrimidine derivatives have been evaluated for their antihypertensive activity, demonstrating the ability to lower blood pressure in animal models. This suggests their potential utility in developing new treatments for hypertension (Bennett et al., 1981).
Mechanism of Action
properties
IUPAC Name |
7-(3-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O/c26-20-8-4-9-21(16-20)31-17-22(19-6-2-1-3-7-19)23-24(28-18-29-25(23)31)27-10-5-11-30-12-14-32-15-13-30/h1-4,6-9,16-18H,5,10-15H2,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCARBMZCDOMKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C3C(=CN(C3=NC=N2)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.